molecular formula C16H15N3O4S2 B11487718 Ethyl 4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoate

Ethyl 4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoate

Cat. No.: B11487718
M. Wt: 377.4 g/mol
InChI Key: JYYHGYWXOUYHQM-UHFFFAOYSA-N
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Description

ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE is a complex organic compound that features a benzothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite . The resulting intermediate is then subjected to further reactions to introduce the sulfonamido and benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiadiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The benzothiadiazole core acts as an electron acceptor, facilitating charge transfer processes in organic electronic devices. In medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE can be compared with other benzothiadiazole derivatives, such as:

The uniqueness of ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE lies in its specific functional groups, which enhance its applicability in various scientific fields.

Properties

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]benzoate

InChI

InChI=1S/C16H15N3O4S2/c1-3-23-16(20)11-5-7-12(8-6-11)19-25(21,22)15-10(2)4-9-13-14(15)18-24-17-13/h4-9,19H,3H2,1-2H3

InChI Key

JYYHGYWXOUYHQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC3=NSN=C32)C

Origin of Product

United States

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